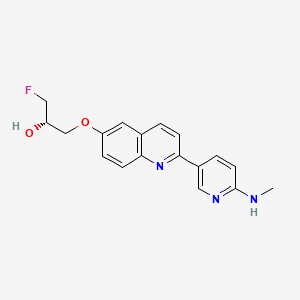

THK5351

Description

Properties

IUPAC Name |

(2S)-1-fluoro-3-[2-[6-(methylamino)pyridin-3-yl]quinolin-6-yl]oxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN3O2/c1-20-18-7-3-13(10-21-18)17-5-2-12-8-15(4-6-16(12)22-17)24-11-14(23)9-19/h2-8,10,14,23H,9,11H2,1H3,(H,20,21)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLVXFZWSPCOWSN-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=C(C=C1)C2=NC3=C(C=C2)C=C(C=C3)OCC(CF)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC1=NC=C(C=C1)C2=NC3=C(C=C2)C=C(C=C3)OC[C@@H](CF)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1707147-26-9 | |

| Record name | THK-5351 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1707147269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | THK-5351 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JE3F6WUN31 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

THK5351: A Dual-Targeting Ligand for Tau Pathology and Neuroinflammation

An In-Depth Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

THK5351, initially developed as a positron emission tomography (PET) tracer for imaging tau pathology in Alzheimer's disease, has demonstrated a complex mechanism of action extending beyond its intended target. This technical guide provides a comprehensive overview of the dual-binding characteristics of this compound, its primary interaction with tau aggregates, and its significant off-target binding to monoamine oxidase B (MAO-B). We delve into the quantitative binding affinities, detailed experimental protocols for assessing its interactions, and the downstream signaling consequences of its engagement with both targets. This document is intended to serve as a core resource for researchers in neurodegenerative diseases and professionals involved in the development of diagnostics and therapeutics targeting tauopathies and neuroinflammation.

Introduction

The pathological aggregation of tau protein into neurofibrillary tangles (NFTs) is a hallmark of several neurodegenerative disorders, collectively known as tauopathies, including Alzheimer's disease (AD). The development of radiotracers for in vivo imaging of tau deposits is crucial for early diagnosis, disease monitoring, and the evaluation of anti-tau therapies. This compound emerged as a promising candidate from the arylquinoline class of compounds for this purpose. However, subsequent research has revealed a more intricate pharmacological profile, characterized by high-affinity binding to monoamine oxidase B (MAO-B), an enzyme primarily located in the outer mitochondrial membrane of astrocytes. This off-target binding has significant implications for the interpretation of this compound PET imaging data and opens new avenues for its potential use as a biomarker for astrogliosis and neuroinflammation.

Dual-Target Mechanism of Action

This compound exhibits a dual mechanism of action, functioning as a ligand for both aggregated tau protein and MAO-B.

-

Binding to Tau Aggregates: this compound was designed to bind to the paired helical filaments (PHFs) that constitute NFTs. In vitro studies have confirmed its ability to selectively label NFTs in postmortem human brain tissue from AD patients. The binding to tau aggregates allows for the visualization and quantification of tau pathology using PET.

-

Off-Target Binding to Monoamine Oxidase B (MAO-B): A significant characteristic of this compound is its high-affinity binding to MAO-B.[1] This interaction is so pronounced that this compound is now often considered a marker for MAO-B activity.[1] MAO-B is highly expressed in reactive astrocytes, which are a key component of the neuroinflammatory response in neurodegenerative diseases.[2] Consequently, the uptake of this compound in the brain can reflect the extent of astrogliosis and neuroinflammation, in addition to tau pathology.[3] The binding affinity of this compound for MAO-B is notably higher than for tau aggregates, which can complicate the interpretation of PET signals in regions with high MAO-B expression.[3]

Quantitative Data Presentation

The binding affinities and inhibitory concentrations of this compound for both tau and MAO-B have been characterized in several studies. The following table summarizes key quantitative data.

| Parameter | Target | Value | Brain Region/Assay Condition | Reference |

| Kd1 | Tau Aggregates | 5.6 nM | Postmortem AD brain homogenates | [4][5] |

| Bmax1 | Tau Aggregates | 76 pmol/g | Postmortem AD brain homogenates | [4][5] |

| Kd2 | Tau Aggregates | 1 nM | Postmortem AD brain homogenates | [4][5] |

| Bmax2 | Tau Aggregates | 40 pmol/g | Postmortem AD brain homogenates | [4][5] |

| Ki (vs. 3H-THK5351) | Tau Aggregates | 0.1 pM (super-high affinity site) | Postmortem AD hippocampus | [4][5] |

| Ki (vs. 3H-THK5351) | Tau Aggregates | 16 nM (high affinity site) | Postmortem AD hippocampus | [4][5] |

| Kd | Tau Aggregates | 2.9 nM | AD hippocampal homogenates | [6] |

| Bmax | Tau Aggregates | 368.3 pmol/g tissue | AD hippocampal homogenates | [6] |

| Ki (vs. 3H-L-deprenyl) | MAO-B | 148 nM (for THK5117) | Postmortem AD putamen | [4][5] |

| Ki (vs. 3H-L-deprenyl) | MAO-B | 286 nM (for THK5117) | Postmortem AD hippocampus | [4][5] |

| IC50 | MAO-B | Not explicitly found for this compound | Not applicable |

Experimental Protocols

In Vitro Competition Binding Assay for Tau Aggregates

This protocol is adapted from studies characterizing the binding of THK derivatives to tau aggregates in postmortem human brain tissue.[4][5]

Objective: To determine the binding affinity (Ki) of this compound for tau aggregates by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Postmortem human brain tissue homogenates from the hippocampus of confirmed AD cases.

-

Radioligand: 3H-THK5351.

-

Unlabeled competitor: this compound.

-

Binding buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash buffer: Cold binding buffer.

-

Glass fiber filters (GF/C).

-

Scintillation cocktail.

-

Scintillation counter.

-

96-well plates.

Procedure:

-

Membrane Preparation: Homogenize frozen brain tissue in 20 volumes of cold lysis buffer (50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, protease inhibitor cocktail). Centrifuge at 1,000 x g for 3 minutes to remove large debris. Centrifuge the supernatant at 20,000 x g for 10 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation. Resuspend the final pellet in binding buffer containing 10% sucrose and store at -80°C. On the day of the assay, thaw and resuspend the membrane preparation in the final assay binding buffer.

-

Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL per well:

-

150 µL of brain homogenate (50-120 µg of protein).

-

50 µL of unlabeled this compound at various concentrations (e.g., 10-12 to 10-6 M).

-

50 µL of 3H-THK5351 (at a concentration close to its Kd).

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through GF/C filters pre-soaked in 0.3% polyethyleneimine (PEI).

-

Washing: Wash the filters four times with ice-cold wash buffer.

-

Scintillation Counting: Dry the filters for 30 minutes at 50°C. Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of unlabeled this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Autoradiography on Human Brain Sections

This protocol is based on methods used to visualize the distribution of this compound binding in postmortem brain tissue.[7]

Objective: To determine the regional distribution and binding density of this compound in human brain sections.

Materials:

-

Frozen postmortem human brain sections (20 µm thick) from AD patients and healthy controls, mounted on slides.

-

Radioligand: 3H-THK5351 (e.g., 3 nM).

-

Pre-incubation buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, protease inhibitor cocktail, pH 7.4.

-

Incubation buffer: Assay buffer containing the radioligand.

-

Wash solution: Ice-cold wash buffer.

-

Distilled water.

-

Phosphor imaging plates (tritium-sensitive).

-

Phosphorimager.

Procedure:

-

Section Preparation: Bring the slide-mounted brain sections to room temperature.

-

Pre-incubation: Incubate the slides in pre-incubation buffer for 30 minutes with gentle agitation.

-

Incubation: Layer 1 ml of the radioligand solution in assay buffer over each slide and incubate in a humidified box for 90 minutes at room temperature with periodic agitation.

-

Washing: Rapidly aspirate the radioligand solution and immediately place the slides in ice-cold wash solution for three washes of 5 minutes each.

-

Final Rinse and Drying: Briefly dip the slides in distilled water and dry them under a stream of warm air.

-

Exposure: Place the dried sections against a tritium-sensitive phosphor imaging plate. Expose for 1-5 days.

-

Imaging: Scan the imaging plate using a phosphorimager.

-

Data Analysis: Quantify the signal intensity in different brain regions using appropriate software. Specific binding can be determined by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled this compound) from the total binding.

Fluorometric MAO-B Enzyme Inhibition Assay

This protocol is a general method for assessing MAO-B inhibition, adaptable for this compound.[4][8]

Objective: To determine the inhibitory potency (IC50) of this compound on MAO-B activity.

Materials:

-

Human recombinant MAO-B enzyme.

-

MAO-B Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.

-

This compound (test inhibitor).

-

Selegiline (positive control inhibitor).

-

Tyramine (MAO-B substrate).

-

Amplex® Red reagent.

-

Horseradish peroxidase (HRP).

-

96-well black, flat-bottom plates.

-

Fluorescence microplate reader.

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of MAO-B enzyme in assay buffer.

-

Prepare serial dilutions of this compound and selegiline in assay buffer.

-

Prepare a working solution of Amplex® Red/HRP/Tyramine in assay buffer.

-

-

Assay Setup: In a 96-well plate, add 25 µL of the following to respective wells:

-

"Blank" wells: Assay Buffer.

-

"Inhibitor" wells: this compound working solutions.

-

"Vehicle Control" wells: Assay Buffer.

-

"Positive Control" wells: Selegiline working solutions.

-

-

Enzyme Addition: Add 25 µL of the MAO-B working solution to all wells except the "Blank" wells.

-

Pre-incubation: Gently mix and pre-incubate the plate for 15 minutes at 37°C.

-

Reaction Initiation: Add 50 µL of the Amplex® Red/HRP/Tyramine working solution to all wells.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes using a microplate reader (excitation: 530-560 nm, emission: 580-590 nm).

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time plot).

-

Subtract the average rate of the "Blank" wells from all other wells.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Mediated Neuroinflammation via MAO-B Inhibition

The inhibition of MAO-B by this compound in astrocytes is hypothesized to trigger a cascade of events leading to neuroinflammation. The following diagram illustrates this proposed pathway.

Caption: Proposed signaling pathway of this compound-induced neuroinflammation.

Experimental Workflow for In Vivo PET Imaging with [18F]-THK5351

The following diagram outlines the typical workflow for a preclinical or clinical PET imaging study using [18F]-THK5351.[9]

Caption: Experimental workflow for in vivo PET imaging with [¹⁸F]-THK5351.

Conclusion

This compound is a valuable research tool with a dual-targeting mechanism that provides insights into both tau pathology and neuroinflammation. Its high affinity for MAO-B, while a confounding factor for its use as a specific tau imaging agent, offers a unique opportunity to study astrogliosis and the inflammatory processes that are increasingly recognized as critical components of neurodegenerative diseases. A thorough understanding of its complex pharmacology, supported by the quantitative data and detailed experimental protocols provided in this guide, is essential for the accurate interpretation of this compound-based studies and for harnessing its full potential in the development of novel diagnostics and therapies for diseases of the central nervous system. Further research is warranted to fully elucidate the downstream consequences of MAO-B inhibition by this compound and to develop second-generation tracers with improved selectivity for tau aggregates.

References

- 1. benchchem.com [benchchem.com]

- 2. 18F-THK5351: A Novel PET Radiotracer for Imaging Neurofibrillary Pathology in Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical application of MAO‐B PET using 18F‐this compound in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. jnm.snmjournals.org [jnm.snmjournals.org]

- 6. jnm.snmjournals.org [jnm.snmjournals.org]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. abcam.cn [abcam.cn]

- 9. Frontiers | 18F-THK5351 Positron Emission Tomography Imaging in Neurodegenerative Tauopathies [frontiersin.org]

THK5351: A Technical Guide to its Binding Affinity and Selectivity for Tau Fibrils

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of THK5351, a radiotracer developed for the in vivo imaging of tau pathology in neurodegenerative diseases, particularly Alzheimer's disease. This document synthesizes key quantitative data, details experimental methodologies for assessing binding properties, and visualizes experimental workflows to offer a thorough understanding of this compound's interaction with tau fibrils and its notable off-target binding profile.

Quantitative Binding Affinity and Selectivity

This compound exhibits a high affinity for tau fibrils present in the brains of individuals with Alzheimer's disease. However, its utility is significantly impacted by off-target binding, primarily to monoamine oxidase B (MAO-B). The following tables summarize the key binding parameters derived from in vitro studies.

Table 1: Binding Affinity of this compound for Tau Fibrils in Alzheimer's Disease Brain Tissue

| Parameter | Value | Brain Region | Assay Type | Reference |

| Kd1 | 5.6 nM | Hippocampus | Saturation Assay (3H-THK5351) | [1] |

| Bmax1 | 76 pmol/g | Hippocampus | Saturation Assay (3H-THK5351) | [1] |

| Kd2 | 1 nM | Hippocampus | Saturation Assay (3H-THK5351) | [1] |

| Bmax2 | 40 pmol/g | Hippocampus | Saturation Assay (3H-THK5351) | [1] |

| Ki (super-high affinity) | 0.1 pM | Hippocampus | Competition Assay (vs. 3H-THK5351) | [1] |

| Ki (high affinity) | 16 nM | Hippocampus | Competition Assay (vs. 3H-THK5351) | [1] |

Table 2: Competitive Binding Affinity (Ki) of this compound and Related Compounds for Tau and MAO-B

| Compound | Target | Ki Value | Brain Region | Assay Type | Reference |

| This compound | Tau (super-high affinity) | 0.1 pM | Hippocampus | Competition vs. 3H-THK5351 | [1] |

| This compound | Tau (high affinity) | 16 nM | Hippocampus | Competition vs. 3H-THK5351 | [1] |

| THK5117 | Tau (super-high affinity) | 0.3 pM | Hippocampus | Competition vs. 3H-THK5351 | [1] |

| THK5117 | Tau (high affinity) | 20 nM | Hippocampus | Competition vs. 3H-THK5351 | [1] |

| T807 (AV1451) | Tau (super-high affinity) | 0.2 pM | Hippocampus | Competition vs. 3H-THK5351 | [1] |

| T807 (AV1451) | Tau (high affinity) | 78 nM | Hippocampus | Competition vs. 3H-THK5351 | [1] |

| THK5117 | MAO-B | 286 nM | Hippocampus | Competition vs. 3H-L-deprenyl | [1] |

| THK5117 | MAO-B | 148 nM | Putamen | Competition vs. 3H-L-deprenyl | [1] |

| T807 (AV1451) | MAO-B | 227 nM | Hippocampus | Competition vs. 3H-L-deprenyl | [1] |

| T807 (AV1451) | MAO-B | 135 nM | Putamen | Competition vs. 3H-L-deprenyl | [1] |

| This compound | MAO-B | 37 nM | Recombinant human MAO-B | Saturation Assay (18F-THK5351) | [2] |

In vitro studies have demonstrated that this compound binds selectively to neurofibrillary tangles.[3] The amount of this compound binding has been shown to correlate with the quantity of tau deposits in human brain samples.[3] Autoradiography of brain sections has confirmed that this compound binds to neurofibrillary tangles with a higher signal-to-background ratio compared to its predecessor, THK5117.[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of binding affinity and selectivity. The following are generalized protocols for in vitro binding assays and autoradiography based on published studies.

In Vitro Homogenate Binding Assay

This assay is used to determine the affinity (Kd) and density (Bmax) of radioligand binding sites in a particular brain region, or the inhibitory potency (Ki) of a competing compound.

Protocol:

-

Tissue Preparation:

-

Obtain postmortem human brain tissue from diagnosed Alzheimer's disease patients and control subjects.

-

Dissect specific brain regions of interest (e.g., hippocampus, temporal cortex).

-

Homogenize the tissue in an appropriate buffer (e.g., phosphate-buffered saline [PBS] with 0.1% bovine serum albumin [BSA]).

-

-

Saturation Binding Assay (for Kd and Bmax):

-

Prepare a series of dilutions of the radiolabeled ligand (e.g., 3H-THK5351).

-

In assay tubes, combine the brain homogenate with increasing concentrations of the radioligand.

-

For determining non-specific binding, add a high concentration of the corresponding unlabeled ligand (e.g., 1 µM unlabeled this compound) to a parallel set of tubes.

-

Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours).

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantify the radioactivity trapped on the filters using a scintillation counter.

-

Analyze the data using Scatchard analysis or non-linear regression to determine Kd and Bmax values.

-

-

Competition Binding Assay (for Ki):

-

Prepare a series of dilutions of the unlabeled competitor compound.

-

In assay tubes, combine the brain homogenate with a fixed concentration of the radiolabeled ligand (e.g., 1.5 nM 3H-THK5351) and increasing concentrations of the unlabeled competitor.

-

Follow steps 2.4 to 2.7.

-

Analyze the data using non-linear regression to determine the IC50 (the concentration of competitor that inhibits 50% of specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Autoradiography

Autoradiography allows for the visualization and quantification of radioligand binding directly on slidemounted tissue sections, providing valuable information about the regional distribution of binding sites.

Protocol:

-

Tissue Sectioning:

-

Obtain fresh-frozen postmortem human brain tissue.

-

Section the tissue at a thickness of 10-20 µm using a cryostat.

-

Thaw-mount the sections onto gelatin-coated or charged microscope slides.

-

Store the slides at -80°C until use.

-

-

Incubation:

-

Bring the slides to room temperature.

-

Pre-incubate the sections in a buffer solution (e.g., PBS with 0.1% BSA) for a short period (e.g., 10 minutes) to rehydrate the tissue.

-

Incubate the sections with a solution containing the radiolabeled ligand (e.g., 3 nM 3H-THK5351) for a time sufficient to reach equilibrium (e.g., 1 hour) at room temperature.

-

For determining non-specific binding, incubate adjacent sections in the presence of a high concentration of the corresponding unlabeled ligand (e.g., 10 µM unlabeled this compound).

-

For competition studies, incubate sections with the radioligand and varying concentrations of the unlabeled competitor.

-

-

Washing and Drying:

-

Wash the slides in ice-cold buffer (e.g., three washes of 5 minutes each) to remove unbound radioligand.

-

Perform a quick dip in cold distilled water to remove buffer salts.

-

Dry the slides rapidly, for example, under a stream of cool air.

-

-

Imaging:

-

Appose the dried slides to a phosphor imaging plate or autoradiographic film along with calibrated radioactive standards.

-

Expose for a period determined by the specific activity of the radioligand and the density of binding sites (e.g., 3 days for 3H-THK5351).

-

Scan the imaging plate using a phosphor imager or develop the film.

-

-

Analysis:

-

Quantify the signal intensity in specific brain regions using densitometry software.

-

Use the radioactive standards to convert the signal intensity into units of radioactivity per unit area or mass.

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the binding relationships of this compound.

Discussion and Conclusion

This compound demonstrates high affinity and selectivity for tau fibrils over other protein aggregates commonly found in neurodegenerative diseases, such as amyloid-beta, α-synuclein, and TDP-43. This makes it a valuable tool for the specific detection of tau pathology. However, the significant off-target binding of this compound to MAO-B is a critical consideration for researchers. This off-target interaction can confound the interpretation of PET imaging data, particularly in brain regions with high MAO-B density, such as the basal ganglia. The binding affinity of this compound to MAO-B is in the nanomolar range, which is comparable to its affinity for one of its identified tau binding sites. This underscores the importance of using appropriate experimental designs, such as blocking studies with MAO-B inhibitors, to dissect the specific contribution of tau binding to the overall signal.

References

- 1. Comparative binding properties of the tau PET tracers THK5117, this compound, PBB3, and T807 in postmortem Alzheimer brains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Monoamine oxidase binding not expected to significantly affect [18F]flortaucipir PET interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 18F-THK5351: A Novel PET Radiotracer for Imaging Neurofibrillary Pathology in Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Role of THK5351 in Alzheimer's Research: A Technical Guide to a Tau Imaging Agent and a Marker of Neuroinflammation

For Researchers, Scientists, and Drug Development Professionals

THK5351, a fluorinated arylquinoline derivative, has emerged as a significant research tool in the field of Alzheimer's disease (AD). Initially developed as a promising positron emission tomography (PET) radiotracer for the in vivo imaging of tau neurofibrillary tangles (NFTs), a core pathological hallmark of AD, subsequent research has revealed a more complex binding profile. This guide provides an in-depth technical overview of this compound, detailing its intended application in tau imaging, its significant off-target binding to monoamine oxidase B (MAO-B) which has pivoted its use towards neuroinflammation studies, and the experimental protocols employed in its evaluation.

Core Function and Mechanism of Action

This compound was designed to bind to the beta-sheet structures characteristic of paired helical filaments (PHFs) that constitute NFTs in the brains of individuals with Alzheimer's disease.[1][2][3] The ability to quantify tau pathology in living patients is critical for early diagnosis, tracking disease progression, and evaluating the efficacy of anti-tau therapeutic interventions.[1][2][3]

Intended On-Target Pathway: Tau Aggregate Binding

The primary intended use of [¹⁸F]this compound is as a PET ligand to visualize and quantify the burden and distribution of tau pathology in the brain. The process involves the intravenous injection of the radiotracer, which then crosses the blood-brain barrier and binds to NFTs. The emitted positrons can be detected by a PET scanner, generating a three-dimensional image that reflects the density of tau aggregates.

Off-Target Binding: Monoamine Oxidase B (MAO-B)

A critical discovery in the evaluation of this compound was its high affinity for monoamine oxidase B (MAO-B), an enzyme primarily located in the outer mitochondrial membrane of astrocytes.[4][5][6] This off-target binding complicates the interpretation of PET images, as the signal is a composite of both tau and MAO-B binding.[7][8] MAO-B levels are known to increase with age and are elevated in reactive astrocytes associated with neuroinflammation, a key component of AD pathology.[5] This has led to the exploration of this compound as a potential marker for astrogliosis and neuroinflammation.[4][5][9]

References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]

- 2. 18F-THK5351: A Novel PET Radiotracer for Imaging Neurofibrillary Pathology in Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Frontiers | 18F-THK5351 Positron Emission Tomography Imaging in Neurodegenerative Tauopathies [frontiersin.org]

- 5. Clinical application of MAO‐B PET using 18F‐this compound in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Regional cerebral this compound accumulations correlate with neuropsychological test scores in Alzheimer continuum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Monoamine oxidase B inhibitor, selegiline, reduces 18F-THK5351 uptake in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Correlations of 18F-THK5351 PET with Postmortem Burden of Tau and Astrogliosis in Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

THK5351: A Technical Guide to its Application as a Biomarker for Neuroinflammation

For Researchers, Scientists, and Drug Development Professionals

Introduction

THK5351 is a quinoline-derived radiotracer initially developed for the in vivo imaging of tau pathology in Alzheimer's disease (AD) using Positron Emission Tomography (PET). However, subsequent research has revealed its significant binding affinity for monoamine oxidase B (MAO-B), an enzyme highly expressed in reactive astrocytes. This dual-binding characteristic has positioned this compound as a valuable biomarker for neuroinflammation, offering a unique window into the complex interplay between tau pathology and glial activation in a range of neurodegenerative disorders. This technical guide provides an in-depth overview of this compound, including its binding properties, experimental protocols for its use, and its application in clinical research.

Core Principles: The Dual-Binding Nature of this compound

This compound's utility as a biomarker stems from its ability to bind to two key targets in the neurodegenerative brain:

-

Tau Aggregates: In its intended role, this compound binds to neurofibrillary tangles (NFTs), which are pathological hallmarks of AD and other tauopathies.

-

Monoamine Oxidase B (MAO-B): Crucially, this compound also exhibits high affinity for MAO-B.[1][2] MAO-B is an enzyme located on the outer mitochondrial membrane of astrocytes.[3] Under conditions of neuroinflammation, astrocytes become reactive, a state known as astrogliosis, which is characterized by a significant upregulation of MAO-B expression.[3]

This dual-binding property means that the this compound PET signal can reflect both the burden of tau pathology and the extent of reactive astrogliosis, a key component of neuroinflammation.

Quantitative Data Presentation

In Vitro Binding Affinities of this compound

The following table summarizes the in vitro binding characteristics of this compound for its primary targets.

| Target | Ligand | Parameter | Value | Brain Region/Condition |

| Tau | [3H]this compound | Kd1 | 5.6 nM | Postmortem Alzheimer's Brain |

| Bmax1 | 76 pmol/g | |||

| Kd2 | 1 nM | |||

| Bmax2 | 40 pmol/g | |||

| Unlabeled this compound | Ki (super-high affinity) | 0.1 pM | Postmortem Alzheimer's Brain (Hippocampus) | |

| Ki (high affinity) | 16 nM | |||

| MAO-B | [3H]L-deprenyl displacement | Ki | ~300 nM (for THK5117, a related compound) | Postmortem Alzheimer's Brain (Hippocampus & Putamen) |

This compound PET Standardized Uptake Value Ratios (SUVr) in Neurodegenerative Diseases

SUVr is a semi-quantitative measure of radiotracer uptake in a region of interest, normalized to a reference region with minimal specific binding. The table below presents typical this compound SUVr values in various neurodegenerative diseases.

| Disease | Brain Region | Mean SUVr (Patient Group) | Mean SUVr (Healthy Controls) | Fold Increase |

| Alzheimer's Disease | Temporal Cortex | ~1.8 - 2.2 | ~1.2 - 1.4 | ~1.5 - 1.6 |

| Parietal Cortex | ~1.7 - 2.0 | ~1.2 - 1.3 | ~1.4 - 1.5 | |

| Progressive Supranuclear Palsy (PSP) | Midbrain | ~2.8 | ~2.1 | ~1.35 |

| Globus Pallidus | ~2.5 | ~2.0 | ~1.25 | |

| Corticobasal Syndrome (CBS) | Precentral Gyrus | ~1.9 | ~1.4 | ~1.35 |

Note: SUVr values can vary depending on the specific PET scanner, image reconstruction parameters, and choice of reference region (commonly the cerebellar cortex).

Correlation of this compound PET Signal with Clinical Severity

Several studies have demonstrated a significant correlation between regional this compound uptake and the severity of clinical symptoms in various neurodegenerative diseases.

| Disease | Brain Region | Clinical Scale | Correlation Coefficient (r) |

| Progressive Supranuclear Palsy (PSP) | Midbrain | PSP Rating Scale (PSPRS) | 0.66 |

| Alzheimer's Disease | Temporal Cortex | Mini-Mental State Examination (MMSE) | Negative correlation reported |

| Corticobasal Syndrome (CBS) | Multiple Cortical Regions | Cognitive Function Scores | Positive correlation reported |

Experimental Protocols

[18F]this compound Radiosynthesis

Objective: To produce [18F]this compound with high radiochemical yield, purity, and specific activity for human injection.

Materials:

-

Tosylated precursor (THK-5352)

-

[18F]Fluoride

-

Kryptofix 222 (K222)

-

Potassium carbonate (K2CO3)

-

Dimethyl sulfoxide (DMSO)

-

Acetonitrile (ACN)

-

Hydrochloric acid (HCl)

-

Semi-preparative HPLC system

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Sterile water for injection

-

Ethanol for injection

Procedure:

-

[18F]Fluoride Production and Trapping: Produce [18F]fluoride via proton bombardment of [18O]H2O. Trap the [18F]fluoride on an anion exchange cartridge.

-

Elution and Azeotropic Drying: Elute the [18F]fluoride from the cartridge using a solution of K222 and K2CO3 in ACN/water. Dry the [18F]fluoride/K222/K2CO3 complex by azeotropic distillation with ACN at approximately 110°C.

-

Radiolabeling Reaction: Dissolve the tosylated precursor (typically 0.1-0.5 mg) in DMSO and add it to the dried [18F]fluoride complex. Heat the reaction mixture at 110°C for approximately 7-10 minutes.

-

Hydrolysis: Add diluted HCl to the reaction mixture and heat at 110°C for 3-5 minutes to remove any protecting groups.

-

Purification: Purify the crude [18F]this compound using a semi-preparative HPLC system.

-

Formulation: Trap the purified [18F]this compound on a C18 SPE cartridge, wash with sterile water, and elute with ethanol. Dilute the final product with sterile saline for injection to achieve the desired concentration and an ethanol content of less than 10%.

Quality Control:

-

Radiochemical Purity: Determined by analytical HPLC, should be >95%.

-

Specific Activity: Measured at the end of synthesis, typically >150 GBq/µmol.

-

Residual Solvents: Assessed by gas chromatography to ensure levels are below acceptable limits.

-

pH: Should be within the range of 4.5-7.5.

-

Sterility and Endotoxin Testing: Performed to ensure the final product is safe for human administration.

In Vitro Autoradiography of Postmortem Brain Tissue

Objective: To visualize and quantify the binding of [3H]this compound or [18F]this compound to specific brain regions in postmortem tissue sections.

Materials:

-

Frozen human brain sections (10-20 µm thickness) mounted on microscope slides.

-

Radiolabeled this compound ([3H] or [18F])

-

Incubation buffer (e.g., phosphate-buffered saline, PBS)

-

Washing buffer (e.g., cold PBS)

-

Phosphor imaging plates or film

-

Autoradiography standards

Procedure:

-

Tissue Preparation: Bring frozen brain sections to room temperature. Pre-incubate the sections in buffer to remove endogenous ligands.

-

Incubation: Incubate the sections with a solution of radiolabeled this compound (typically in the low nanomolar range) in incubation buffer for a defined period (e.g., 60-90 minutes) at room temperature. For competition studies, co-incubate with a non-radiolabeled competitor.

-

Washing: Wash the sections in cold washing buffer to remove unbound radiotracer. Typically, this involves a series of short washes.

-

Drying: Dry the sections rapidly, for example, under a stream of cool air.

-

Exposure: Expose the dried sections to a phosphor imaging plate or autoradiographic film along with calibrated standards. The exposure time will depend on the radioisotope and the amount of radioactivity.

-

Image Analysis: Scan the imaging plate or film to generate a digital autoradiogram. Quantify the signal intensity in different regions of interest using image analysis software, and convert to units of radioactivity concentration using the standards.

This compound PET Imaging and Analysis

Objective: To acquire and analyze this compound PET data to quantify regional tracer uptake in the brain.

Protocol:

-

Patient Preparation: Patients should be comfortably positioned in the PET scanner. No specific dietary restrictions are typically required.

-

Radiotracer Administration: Administer a bolus injection of [18F]this compound (typically 185-370 MBq) intravenously.

-

PET Scan Acquisition: Acquire dynamic or static PET data. For static imaging, a common acquisition window is 40-60 or 50-70 minutes post-injection.[4]

-

Image Reconstruction: Reconstruct the PET data using an appropriate algorithm (e.g., ordered subset expectation maximization, OSEM), with corrections for attenuation, scatter, and random coincidences.

-

Image Pre-processing:

-

Co-register the PET images to the individual's structural MRI (T1-weighted).

-

Spatially normalize the images to a standard template space (e.g., Montreal Neurological Institute, MNI).

-

-

Region of Interest (ROI) Definition: Define ROIs on the co-registered MRI. This can be done manually or using automated anatomical labeling atlases.

-

SUVr Calculation:

-

Calculate the mean standardized uptake value (SUV) for each ROI.

-

Select a reference region with low specific binding, typically the cerebellar cortex.

-

Calculate the SUVr for each target ROI by dividing its mean SUV by the mean SUV of the reference region.

-

Mandatory Visualizations

Signaling Pathway of this compound in Neuroinflammation

Experimental Workflow for this compound as a Biomarker

Logical Relationship of this compound Binding to Neuroinflammation

Comparison with Other Neuroinflammation Biomarkers

While this compound provides a valuable measure of astrogliosis, it is important to consider its properties in the context of other neuroinflammation biomarkers.

-

TSPO Ligands: Translocator protein (TSPO) PET tracers are widely used to image microglial activation.[1] While TSPO is a more direct marker of microglia, the signal can be confounded by genetic polymorphisms affecting binding affinity. This compound, targeting astrocytes, offers a complementary view of the neuroinflammatory landscape.

-

Cerebrospinal Fluid (CSF) Biomarkers: CSF markers such as YKL-40, GFAP, and sTREM2 provide information about astrocytic and microglial activation.[5][6][7][8] While CSF analysis is highly sensitive, it lacks the spatial information provided by PET imaging. This compound PET allows for the precise localization of neuroinflammation within the brain.

Limitations and Future Directions

The primary limitation of this compound is its dual-binding nature, which can make it challenging to disentangle the contributions of tau pathology and astrogliosis to the overall PET signal. Future research is focused on developing more selective tracers for MAO-B to provide a more specific measure of reactive astrogliosis. Nevertheless, the combined information provided by this compound remains a powerful tool for understanding the multifaceted nature of neurodegenerative diseases.

Conclusion

This compound has emerged as a significant biomarker for neuroinflammation, offering valuable insights into the role of reactive astrogliosis in neurodegenerative diseases. Its ability to be used in conjunction with other imaging and fluid biomarkers provides a more complete picture of the pathological cascade. The detailed protocols and quantitative data presented in this guide are intended to facilitate the effective use of this compound in research and drug development, ultimately contributing to a better understanding and treatment of these devastating disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | 18F-THK5351 Positron Emission Tomography Imaging in Neurodegenerative Tauopathies [frontiersin.org]

- 3. research.manchester.ac.uk [research.manchester.ac.uk]

- 4. Dynamic PET Measures of Tau Accumulation in Cognitively Normal Older Adults and Alzheimer’s Disease Patients Measured Using [18F] THK-5351 | PLOS One [journals.plos.org]

- 5. mdpi.com [mdpi.com]

- 6. CSF biomarkers of neuroinflammation and cerebrovascular dysfunction in early Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. CSF biomarkers of neuroinflammation in distinct forms and subtypes of neurodegenerative dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Off-Target Binding of THK5351 to MAO-B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

THK5351, initially developed as a promising positron emission tomography (PET) tracer for in vivo imaging of tau pathology in Alzheimer's disease, has demonstrated significant off-target binding to monoamine oxidase-B (MAO-B). This binding phenomenon complicates the interpretation of PET imaging results intended to quantify tau deposition. This technical guide provides an in-depth analysis of the off-target interaction between this compound and MAO-B, consolidating quantitative binding data, detailing experimental methodologies, and visualizing the underlying molecular interactions and experimental workflows. Understanding this interaction is crucial for the accurate interpretation of existing this compound PET data and for the design of next-generation tau tracers with improved selectivity.

Introduction

The development of radiotracers for the in vivo visualization of tau pathology is a critical area of research in neurodegenerative diseases. This compound emerged as a first-generation tau PET tracer, but subsequent studies revealed its significant binding to MAO-B, an enzyme primarily located in the outer mitochondrial membrane of astrocytes.[1][2] This off-target binding is particularly relevant in the context of neuroinflammation and astrogliosis, conditions where MAO-B expression is upregulated.[2] This guide aims to provide a comprehensive technical overview of the this compound-MAO-B interaction to aid researchers in this field.

Quantitative Analysis of this compound Binding to MAO-B

A substantial body of evidence from in vitro and in vivo studies has quantified the binding of this compound to MAO-B. This section summarizes the key quantitative data in structured tables for clear comparison.

Table 1: In Vitro Binding Affinity and Inhibition of this compound for MAO-B

| Parameter | Value | Species | Assay Type | Reference |

| Ki | 9.8 nM | Human | Competitive Radioligand Binding | [3] |

| IC50 | 13.2 nM | Human | Enzyme Inhibition Assay | [3] |

Table 2: In Vivo Reduction of [18F]this compound PET Signal with MAO-B Inhibitor (Selegiline)

| Brain Region | Mean SUV Reduction (%) | Subject Population | Reference |

| Thalamus | 51.8% | MCI, AD, PSP | [4][5][6] |

| Basal Ganglia | 51.4% | MCI, AD, PSP | [4][5][6] |

| Cerebellar Cortex | 41.6% | MCI, AD, PSP | [4][5][6] |

| Hippocampus | ~40-50% | MCI, AD, PSP | [4][5][6] |

| Cingulate Cortex | ~40-50% | MCI, AD, PSP | [4][5][6] |

| Parietal Cortex | ~40-50% | MCI, AD, PSP | [4][5][6] |

| Lateral Temporal | ~40-50% | MCI, AD, PSP | [4][5][6] |

MCI: Mild Cognitive Impairment; AD: Alzheimer's Disease; PSP: Progressive Supranuclear Palsy; SUV: Standardized Uptake Value.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. This section outlines the key experimental protocols used to characterize the this compound-MAO-B interaction.

In Vitro Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound (this compound) by measuring its ability to compete with a known radioligand for binding to the target protein (MAO-B).

Protocol:

-

Tissue Preparation: Human brain tissue homogenates (e.g., from the basal ganglia, a region with high MAO-B expression) are prepared in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Radioligand: A radiolabeled ligand with known high affinity for MAO-B, such as [3H]-L-deprenyl (selegiline), is used.

-

Incubation: A fixed concentration of the radioligand is incubated with the brain homogenates in the presence of increasing concentrations of the unlabeled competitor (this compound).

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Enzyme Inhibition Assay

This assay measures the ability of this compound to inhibit the catalytic activity of MAO-B, providing an IC50 value.

Protocol:

-

Enzyme Source: Recombinant human MAO-B or isolated mitochondria from brain tissue can be used as the enzyme source.

-

Substrate: A specific substrate for MAO-B, such as benzylamine or p-tyramine, is used.

-

Detection: The enzymatic reaction produces hydrogen peroxide (H2O2), which can be detected using a coupled reaction with horseradish peroxidase (HRP) and a fluorogenic or chromogenic substrate (e.g., Amplex Red).

-

Assay Procedure: The MAO-B enzyme is pre-incubated with varying concentrations of this compound. The reaction is initiated by the addition of the substrate.

-

Measurement: The rate of the reaction is monitored by measuring the increase in fluorescence or absorbance over time.

-

Data Analysis: The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the this compound concentration.

In Vitro Autoradiography

Autoradiography allows for the visualization of the distribution of radioligand binding sites in tissue sections.

Protocol:

-

Tissue Sections: Cryostat sections (e.g., 20 µm) of post-mortem human brain tissue are mounted on microscope slides.

-

Radioligand Incubation: The sections are incubated with a solution containing [18F]this compound.

-

Blocking Studies: To confirm specificity for MAO-B, adjacent sections are co-incubated with [18F]this compound and a high concentration of a selective MAO-B inhibitor (e.g., selegiline or lazabemide).

-

Washing: The sections are washed in buffer to remove unbound radioligand.

-

Imaging: The dried sections are exposed to a phosphor imaging plate or autoradiography film.

-

Analysis: The resulting images are digitized and quantified to compare the binding of [18F]this compound in the absence and presence of the MAO-B inhibitor. A significant reduction in signal in the presence of the blocker indicates specific binding to MAO-B.

In Vivo PET Imaging with MAO-B Blockade

This protocol is designed to assess the contribution of MAO-B binding to the [18F]this compound PET signal in living subjects.

Protocol:

-

Baseline Scan: A baseline PET scan is performed on the subject following the intravenous injection of a bolus of [18F]this compound. Dynamic imaging is typically acquired over 60-90 minutes.

-

MAO-B Inhibitor Administration: The subject is administered a selective MAO-B inhibitor, such as selegiline (e.g., a single oral dose of 10 mg).

-

Post-Blockade Scan: A second [18F]this compound PET scan is performed on the same subject, typically 1-24 hours after the administration of the MAO-B inhibitor.

-

Image Analysis: The PET images from the baseline and post-blockade scans are co-registered and analyzed. Standardized Uptake Value (SUV) ratios are calculated for various brain regions.

-

Data Interpretation: A significant reduction in the [18F]this compound SUV ratio in the post-blockade scan compared to the baseline scan indicates the extent of off-target binding to MAO-B in that brain region.[4][5][6]

Visualization of a Key Experimental Workflow

The following diagram illustrates the workflow for an in vivo PET imaging study designed to investigate the off-target binding of this compound to MAO-B.

References

- 1. researchgate.net [researchgate.net]

- 2. Clinical application of MAO‐B PET using 18F‐this compound in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Monoamine oxidase B inhibitor, selegiline, reduces 18F-THK5351 uptake in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. researchgate.net [researchgate.net]

Preclinical Evaluation of THK5351: A Technical Whitepaper

Introduction

THK5351, and its radiolabeled form [¹⁸F]this compound, is an arylquinoline derivative initially developed as a promising positron emission tomography (PET) radiotracer for the in vivo imaging of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein, a core pathological hallmark of Alzheimer's disease (AD).[1][2][3] Extensive preclinical evaluation in animal models and with human postmortem tissues has revealed a more complex binding profile than originally anticipated. While it does bind to tau aggregates, subsequent research has demonstrated a high affinity for monoamine oxidase B (MAO-B), an enzyme predominantly found in astrocytes that becomes upregulated during astrogliosis, a reactive process common in neurodegenerative diseases.[4][5][6] This dual-binding characteristic has shifted the interpretation of the [¹⁸F]this compound PET signal, positioning it as a potential biomarker for both tau pathology and neuroinflammation (astrogliosis).[5][7] This technical guide provides an in-depth summary of the key preclinical findings from animal and in vitro studies that have characterized the properties of this compound.

Data Presentation: Quantitative Findings

The preclinical assessment of this compound has generated significant quantitative data regarding its binding affinity and pharmacokinetic properties. These findings are summarized below for clarity and comparative analysis.

Table 1: In Vitro Binding Affinities of this compound

| Target | Ligand | Brain Tissue/Preparation | K_d / K_i (nM) | Reference |

| Tau (Site 1) | ³H-THK5351 | Human AD Hippocampus | K_d1 = 5.6 | [8] |

| Tau (Site 2) | ³H-THK5351 | Human AD Hippocampus | K_d2 = 1 | [8] |

| Tau (Super-high affinity) | Unlabeled this compound | Human AD Hippocampus | K_i = 0.0001 | [8] |

| Tau (High affinity) | Unlabeled this compound | Human AD Hippocampus | K_i = 16 | [8] |

| MAO-B | ¹⁸F-THK5351 | Human MAO-B Microsomes | K_d = 37 | [9] |

| MAO-B | Unlabeled THK5117 | Human AD Hippocampus | K_i = 286 (vs ³H-L-deprenyl) | [8] |

| MAO-B | Unlabeled T807 | Human AD Hippocampus | K_i = 227 (vs ³H-L-deprenyl) | [8] |

Note: Data for related compounds THK5117 and T807 are included for comparative context regarding MAO-B affinity.

Table 2: Pharmacokinetic Properties of [¹⁸F]this compound in Mice

| Parameter | Value | Method | Reference |

| Peak Brain Uptake (%ID/g) | ~3.5 | Small-animal PET | [10] |

| Time to Peak Uptake | < 2 minutes | Small-animal PET | [10] |

| Brain Washout | Faster than [¹⁸F]THK5117 | Small-animal PET | [10] |

| Defluorination | Not observed | Biodistribution studies (bone uptake) | [1][10] |

| Primary Metabolite | Sulphoconjugate of this compound | HPLC and Mass Spectrometry | [11] |

| Metabolite BBB Permeability | Does not cross BBB | Mouse studies | [11] |

Experimental Protocols & Methodologies

Detailed methodologies are crucial for the replication and interpretation of preclinical findings. The following sections describe the key experimental protocols used in the evaluation of this compound.

In Vitro Binding Assays

-

Objective: To determine the binding affinity (K_d, K_i) and density (B_max) of this compound to its targets in brain tissue.

-

Methodology:

-

Tissue Preparation: Postmortem human brain tissues (e.g., hippocampus from AD patients) are homogenized.[10]

-

Saturation Binding Assays: Homogenates are incubated with increasing concentrations of radiolabeled [³H]this compound to determine total binding. Non-specific binding is determined in the presence of a high concentration of unlabeled this compound. Specific binding is calculated by subtracting non-specific from total binding. The data are then used to calculate K_d (dissociation constant) and B_max (maximum number of binding sites).[8]

-

Competition Binding Assays: Homogenates are incubated with a fixed concentration of a radioligand (e.g., [³H]this compound or the MAO-B ligand [³H]-L-deprenyl) and varying concentrations of competitor compounds (unlabeled this compound, THK5117, etc.).[8] The concentration of the competitor that inhibits 50% of the specific binding (IC₅₀) is determined and used to calculate the inhibitory constant (K_i).

-

Autoradiography

-

Objective: To visualize the regional distribution and binding selectivity of this compound in brain tissue sections.

-

Methodology:

-

Tissue Sectioning: Frozen postmortem human brain tissue sections are cut using a cryostat.

-

Incubation: Sections are incubated with a solution containing radiolabeled [¹⁸F]this compound or [³H]this compound.[10]

-

Washing and Drying: Sections are washed in buffers to remove unbound radiotracer and then dried.

-

Imaging: The dried sections are exposed to a phosphor imaging plate or film to detect the radioactivity. The resulting image shows the distribution of the radiotracer binding.

-

Selectivity Studies: To confirm binding specificity, adjacent sections are co-incubated with blocking agents (e.g., excess unlabeled this compound, MAO-B inhibitors like deprenyl/selegiline, or compounds targeting other proteins like amyloid) to observe displacement of the radiotracer signal.[10][12] Studies have shown that this compound does not bind to amyloid, α-synuclein, or TDP-43 deposits.[10]

-

Small-Animal PET Imaging

-

Objective: To evaluate the in vivo brain uptake, kinetics, and washout of [¹⁸F]this compound in a living animal model.

-

Methodology:

-

Animal Model: Normal mice (e.g., ICR strain) are typically used.[10][13]

-

Radiotracer Administration: [¹⁸F]this compound is administered via intravenous (e.g., tail vein) injection.[10]

-

Dynamic PET Scan: Immediately following injection, the animal is placed in a small-animal PET scanner, and a dynamic scan (e.g., 60 minutes) is acquired.[10]

-

Image Analysis: The dynamic PET data are reconstructed to generate images of radiotracer distribution in the brain over time. Regions of interest (ROIs) are drawn on various brain structures to generate time-activity curves (TACs), which plot the concentration of radioactivity over time. These TACs are used to determine key pharmacokinetic parameters like peak uptake and washout rate.[10]

-

Biodistribution and Metabolism Studies

-

Objective: To determine the whole-body distribution of the radiotracer and identify its major metabolites.

-

Methodology:

-

Radiotracer Administration: [¹⁸F]this compound is injected intravenously into mice.

-

Tissue Collection: At various time points post-injection, animals are euthanized, and organs (brain, liver, bone, blood, etc.) are collected and weighed.

-

Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter and expressed as a percentage of the injected dose per gram of tissue (%ID/g). Low uptake in bone is indicative of minimal in vivo defluorination.[10]

-

Metabolite Analysis: Blood plasma samples are collected and analyzed using techniques like high-performance liquid chromatography (HPLC) to separate the parent radiotracer from its radioactive metabolites.[11] Further analysis with mass spectrometry can be used to identify the chemical structure of the metabolites.[11]

-

Mandatory Visualizations

Caption: Preclinical evaluation workflow for the PET tracer this compound.

Caption: Dual binding mechanism of this compound in the brain.

Conclusion

The preclinical evaluation of this compound in animal models and through in vitro experiments has been comprehensive. Initially designed as a specific tau imaging agent, the data conclusively demonstrate that this compound possesses a dual-binding profile, with significant high-affinity binding to MAO-B in addition to its interaction with tau aggregates.[4][8][9] Pharmacokinetic studies in mice revealed favorable properties for a PET tracer, including rapid brain entry and washout, with a principal metabolite that does not penetrate the blood-brain barrier, thus not confounding the brain PET signal.[10][11] However, the strong off-target binding to MAO-B, an indicator of astrogliosis, means that the [¹⁸F]this compound PET signal cannot be interpreted as a pure measure of tau pathology.[7][12] Instead, these preclinical findings have repurposed this compound as a valuable research tool for simultaneously investigating tau deposition and neuroinflammatory processes, offering a unique window into the complex interplay of pathologies in Alzheimer's disease and other neurodegenerative disorders.

References

- 1. 18F-THK5351: A Novel PET Radiotracer for Imaging Neurofibrillary Pathology in Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vivo Detection of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jnm.snmjournals.org [jnm.snmjournals.org]

- 4. Clinical application of MAO‐B PET using 18F‐this compound in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regional cerebral this compound accumulations correlate with neuropsychological test scores in Alzheimer continuum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. | BioWorld [bioworld.com]

- 7. Frontiers | 18F-THK5351 Positron Emission Tomography Imaging in Neurodegenerative Tauopathies [frontiersin.org]

- 8. Comparative binding properties of the tau PET tracers THK5117, this compound, PBB3, and T807 in postmortem Alzheimer brains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Monoamine oxidase binding not expected to significantly affect [18F]flortaucipir PET interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jnm.snmjournals.org [jnm.snmjournals.org]

- 11. Characterization of the radiolabeled metabolite of tau PET tracer 18F-THK5351 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Monoamine oxidase B inhibitor, selegiline, reduces 18F-THK5351 uptake in the human brain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jnm.snmjournals.org [jnm.snmjournals.org]

The Pharmacokinetics and Biodistribution of ¹⁸F-THK5351: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacokinetic properties and biodistribution of ¹⁸F-THK5351, a positron emission tomography (PET) radiotracer developed for in vivo imaging of tau pathology. The information presented herein is a synthesis of findings from key preclinical and clinical research, intended to serve as a comprehensive resource for professionals in the fields of neuroscience and drug development.

Introduction

¹⁸F-THK5351 is a second-generation arylquinoline derivative designed to quantify the burden and distribution of neurofibrillary tangles (NFTs), a core pathological hallmark of Alzheimer's disease (AD) and other tauopathies.[1][2] Understanding its behavior in biological systems is crucial for accurate image interpretation and the design of future clinical studies. This guide details its absorption, distribution, metabolism, and excretion (ADME) profile, alongside the experimental methodologies used for its evaluation.

Pharmacokinetics

The pharmacokinetic profile of ¹⁸F-THK5351 has been characterized by favorable properties for a neuroimaging agent, including rapid brain uptake and washout, which allows for high-contrast imaging of tau aggregates.[2][3]

In Vitro Binding Characteristics

¹⁸F-THK5351 exhibits a high binding affinity for tau pathology. In vitro studies using postmortem human brain tissue from AD patients have demonstrated its specificity for NFTs.[1][3] Compared to its predecessor, ¹⁸F-THK5117, ¹⁸F-THK5351 shows higher binding affinity to hippocampal homogenates from AD brains and a faster dissociation from white matter tissue, which is expected to reduce non-specific binding and improve the signal-to-background ratio in PET images.[1][2] Autoradiography studies have confirmed that the binding of THK5351 correlates with the density of tau deposits and does not show significant binding to amyloid-β plaques, α-synuclein, or TDP-43 deposits.[3]

Preclinical Pharmacokinetics in Mice

Studies in normal mice have shown that ¹⁸F-THK5351 readily enters the brain after intravenous injection, reaching its peak concentration shortly after administration, followed by a rapid washout.[3] This kinetic profile is advantageous for PET imaging, as it allows for a shorter acquisition time. Notably, no significant defluorination or retention in the bone has been observed, indicating good in vivo stability of the radiolabel.[3]

| Parameter | ¹⁸F-THK5351 | ¹⁸F-THK5117 |

| Peak Brain Uptake (%ID/g) | Slightly lower | Higher |

| Brain Washout | Faster | Slower |

Table 1: Comparative brain pharmacokinetics of ¹⁸F-THK5351 and ¹⁸F-THK5117 in normal mice.[3]

Human Pharmacokinetics

In human subjects, ¹⁸F-THK5351 demonstrates faster kinetics and higher contrast compared to earlier THK tracers.[3] The tracer shows preferential uptake in regions known for high tau deposition in AD, such as the temporal lobe.[3] A significant finding is the off-target binding of ¹⁸F-THK5351 to monoamine oxidase B (MAO-B), which is highly expressed in astrocytes.[4][5] This can lead to increased signal in areas like the basal ganglia and brainstem, which needs to be considered during image analysis.[3][5]

The primary metabolite of ¹⁸F-THK5351 has been identified as a sulphoconjugate.[6] Importantly, this metabolite is generated outside the brain, primarily in the liver, and does not cross the blood-brain barrier, thus not interfering with the quantification of tau pathology in the brain.[6] Approximately 13% of the unmetabolized radiotracer remains in human plasma 60 minutes after injection.[6]

Biodistribution and Dosimetry

Whole-body PET/CT imaging in healthy human volunteers has been conducted to determine the biodistribution and estimate the radiation dosimetry of ¹⁸F-THK5351.[7][8]

Organ Distribution

Following intravenous injection, ¹⁸F-THK5351 is primarily distributed to and cleared by the hepatobiliary system, with minimal renal clearance.[7] The highest initial uptake at 10 minutes post-injection is observed in the liver, lungs, intestine, and kidneys.[7][8]

| Organ | Mean Initial Uptake (%ID) at 10 min post-injection |

| Liver | 11.4 ± 2.0 |

| Lung | 5.7 ± 2.1 |

| Intestine | 3.4 ± 0.8 |

| Kidney | 1.4 ± 0.3 |

Table 2: Initial uptake of ¹⁸F-THK5351 in major organs of healthy human subjects.[7][8]

Radiation Dosimetry

The estimated effective dose for a standard injection of ¹⁸F-THK5351 is comparable to other commonly used ¹⁸F-labeled radiopharmaceuticals, ensuring patient safety in clinical research settings.[7] The gallbladder wall receives the highest absorbed dose of radiation, followed by the upper large intestine, small intestine, and liver.[7][8]

| Parameter | Value |

| Effective Dose (μSv/MBq) | 22.7 ± 1.3 |

| Highest Absorbed Dose (μGy/MBq) | Gallbladder wall (242.2 ± 105.2) |

| Upper large intestine (90.0 ± 15.8) | |

| Small intestine (79.5 ± 13.8) | |

| Liver (55.8 ± 6.1) |

Table 3: Radiation dosimetry of ¹⁸F-THK5351 in healthy human subjects.[7][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. The following sections outline the key experimental protocols used in the evaluation of ¹⁸F-THK5351.

Radiosynthesis of ¹⁸F-THK5351

¹⁸F-THK5351 is typically synthesized via a nucleophilic substitution reaction. The process involves the fluorination of a suitable precursor with no-carrier-added ¹⁸F-fluoride. The synthesis is often performed using a semi-automated system to ensure reproducibility and operator safety. The final product is purified by high-performance liquid chromatography (HPLC) to achieve high radiochemical purity (>95%).[1]

In Vitro Autoradiography

Autoradiography on postmortem human brain sections is performed to visualize the binding of the tracer to tau pathology. Brain sections are incubated with a tritiated form of this compound (³H-THK5351). After incubation, the sections are washed to remove non-specifically bound tracer and then exposed to an imaging plate. The resulting image reveals the regional distribution of tracer binding, which can be compared with immunohistochemical staining for tau pathology on adjacent sections.[1][3]

Animal PET Imaging

Small-animal PET scanners are used to assess the pharmacokinetics of ¹⁸F-THK5351 in vivo in animal models, typically mice. Following intravenous injection of the radiotracer, dynamic PET scans are acquired over a period of time (e.g., 90 minutes). The resulting data is used to generate time-activity curves for different brain regions to evaluate the uptake and washout kinetics of the tracer.[1][3]

Human PET/MRI Acquisition and Analysis

In clinical studies, participants undergo both PET and magnetic resonance imaging (MRI) scans. A bolus of ¹⁸F-THK5351 is injected intravenously, and a dynamic PET scan is acquired for approximately 90 minutes.[3][9] T1-weighted MRI scans are also obtained for anatomical reference and to aid in the definition of regions of interest (ROIs).

The PET data is reconstructed and corrected for attenuation and scatter. The tissue radioactivity concentration is normalized to the injected dose and body weight to generate standardized uptake value (SUV) images.[3][10] For quantitative analysis, the ratio of the SUV in a target region to the SUV in a reference region (often the cerebellar cortex) is calculated to generate the SUVR, which serves as an index of tracer retention.[3]

Conclusion

¹⁸F-THK5351 is a promising radiotracer for the in vivo imaging of tau pathology. Its favorable pharmacokinetic profile, including rapid brain kinetics and the formation of a non-brain-penetrant metabolite, facilitates high-quality PET imaging. The biodistribution is characterized by primary hepatobiliary clearance, and the radiation dosimetry is within acceptable limits for clinical research. A thorough understanding of its properties, including the potential for off-target binding to MAO-B, is essential for the accurate interpretation of ¹⁸F-THK5351 PET studies. The standardized experimental protocols outlined in this guide provide a foundation for consistent and reliable data acquisition and analysis in the ongoing investigation of tauopathies.

References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]

- 2. 18F-THK5351: A Novel PET Radiotracer for Imaging Neurofibrillary Pathology in Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 18F-THK5351: A Novel PET Radiotracer for Imaging Neurofibrillary Pathology in Alzheimer Disease | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 4. Increased Uptake of 18 F-THK5351 in Glioblastoma But Not in Metastatic Brain Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Early brainstem [18F]this compound uptake is linked to cortical hyperexcitability in healthy aging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of the radiolabeled metabolite of tau PET tracer 18F-THK5351 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jnm.snmjournals.org [jnm.snmjournals.org]

- 8. Biodistribution and Radiation Dosimetry for the Tau Tracer 18F-THK-5351 in Healthy Human Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In Vivo Comparison of Tau Radioligands 18F-THK-5351 and 18F-THK-5317 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | 18F-THK5351 Positron Emission Tomography Imaging in Neurodegenerative Tauopathies [frontiersin.org]

The Advent of THK5351 for Early-Stage Tau Pathology Detection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The in vivo detection and quantification of neurofibrillary tangles (NFTs), a pathological hallmark of Alzheimer's disease (AD) and other tauopathies, represents a critical step in the early diagnosis, tracking of disease progression, and the development of targeted therapeutics.[1][2][3] The positron emission tomography (PET) tracer, [18F]THK5351, has emerged as a significant tool in this endeavor. This technical guide provides an in-depth overview of this compound, focusing on its binding characteristics, experimental applications, and the interpretation of its signal, which is now understood to reflect both tau pathology and astrogliosis.

Core Principles of this compound Imaging

This compound is a second-generation arylquinoline derivative designed for improved pharmacokinetic properties and a higher signal-to-background ratio compared to its predecessors like THK5117.[1][2][4] Its development was driven by the need for a PET tracer that could sensitively detect the milder tau pathology present in the early stages of AD and even in cognitively normal individuals with age-associated tauopathy.[2][4]

Binding Profile and Specificity

This compound exhibits a high affinity for paired helical filament (PHF)-tau, the primary component of NFTs in Alzheimer's disease.[5] However, a crucial characteristic of this compound is its significant off-target binding to monoamine oxidase-B (MAO-B), an enzyme predominantly found in reactive astrocytes.[6][7] This dual binding property means that the this compound PET signal is a composite measure of both tau deposition and astrogliosis, a marker of neuroinflammation.[8] This understanding is critical for the accurate interpretation of this compound imaging data in both research and clinical settings. The tracer has been shown to bind to tau deposits in various tauopathies, including corticobasal degeneration (CBD) and progressive supranuclear palsy (PSP), in addition to AD.[9][10]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound, providing a comparative overview of its binding affinities and in vivo imaging performance.

Table 1: In Vitro Binding Affinities of this compound

| Ligand | Brain Region | Binding Affinity (Kd or Ki) | Reference |

| [3H]this compound | AD Hippocampus | Kd1 = 5.6 nM, Kd2 = 1 nM | [11] |

| This compound (unlabeled) | AD Hippocampus | Ki (super-high) = 0.1 pM, Ki (high) = 16 nM | [11] |

| [18F]this compound | AD Hippocampal Homogenates | KD = 2.9 nM | [5] |

Table 2: Comparison of Standardized Uptake Value Ratios (SUVR) in Alzheimer's Disease vs. Normal Controls

| Tracer | Brain Region | AD SUVR (mean ± SD) | Normal Control SUVR (mean ± SD) | p-value | Reference |

| [18F]this compound | Temporal Cortex | 1.63 ± 0.22 | 1.25 ± 0.11 | < 0.01 | [12] |

| [18F]this compound | Parietal Cortex | 1.48 ± 0.21 | 1.22 ± 0.10 | < 0.01 | [12] |

| [18F]this compound | Occipital Cortex | 1.47 ± 0.18 | 1.26 ± 0.12 | < 0.01 | [12] |

| [18F]AV-1451 | Temporal Cortex | 1.84 ± 0.44 | 1.39 ± 0.22 | = 0.01 | [12] |

SUVR values are normalized to the cerebellar cortex gray matter.

Key Experimental Protocols

This section details the methodologies for the synthesis, in vitro evaluation, and in vivo imaging of this compound.

Radiosynthesis of [18F]this compound

The radiosynthesis of [18F]this compound is typically achieved through a nucleophilic substitution reaction.[13]

-

[18F]Fluoride Production: No-carrier-added [18F]fluoride is produced via proton irradiation of [18O]water in a cyclotron.[4][13]

-

[18F]Fluoride Trapping and Elution: The [18F]fluoride is trapped on an anion-exchange cartridge (e.g., Sep-Pak Light Accell Plus QMA) and then eluted with a solution containing a phase-transfer catalyst like Kryptofix 222 and potassium carbonate in acetonitrile/water.[2][4]

-

Fluorination Reaction: The dried [18F]fluoride/Kryptofix complex is reacted with the tosylate precursor of this compound in a solvent such as dimethyl sulfoxide at an elevated temperature (e.g., 110°C) for a short duration (e.g., 7 minutes).[13]

-

Purification: The crude reaction mixture is purified using semi-preparative high-performance liquid chromatography (HPLC).[13]

-

Formulation: The collected radioactive fraction is reformulated in a physiologically compatible solution (e.g., saline with a small percentage of ethanol or polysorbate 80) for injection.[2][4]

The decay-corrected radiochemical yield is typically in the range of 23-55%, with high radiochemical purity (>95%).[2][4][13]

In Vitro Autoradiography

Autoradiography on postmortem human brain sections is a crucial technique to validate the binding specificity of this compound.

-

Tissue Preparation: Frozen human brain sections (e.g., 10-20 µm thick) from diagnosed AD patients and healthy controls are used.[3][4]

-

Incubation: Sections are incubated with a low nanomolar concentration (e.g., 1-3 nM) of [3H]this compound or [18F]this compound in a buffer solution at room temperature for a defined period (e.g., 30-60 minutes).[3][4]

-

Washing: To remove non-specifically bound tracer, the sections are washed in a series of buffer solutions, sometimes containing a small amount of a displacing agent or detergent.[3][4]

-

Imaging: The dried sections are apposed to a phosphor imaging plate or film for a duration determined by the radioisotope's half-life and activity.[3][4]

-

Analysis: The resulting autoradiograms are quantified and can be compared with adjacent sections stained for tau pathology (e.g., Gallyas-Braak silver stain) or other pathologies like amyloid-β plaques.[4]

In Vivo PET Imaging Protocol (Human Studies)

-

Subject Preparation: Participants are positioned in the PET scanner to ensure the entire brain is within the field of view.[3]

-

Tracer Administration: A bolus injection of [18F]this compound (typically 185 MBq) is administered intravenously.[3][14]

-

Image Acquisition: Dynamic PET scans are often acquired for 60-90 minutes post-injection.[3][15] For quantitative analysis using standardized uptake value ratios (SUVR), static images are typically acquired between 40 and 60 minutes or 50 and 70 minutes post-injection.[14][15]

-

Image Reconstruction: PET data are reconstructed using standard algorithms (e.g., ordered subset expectation maximization).[12]

-

Image Analysis:

-

PET images are co-registered with the subject's magnetic resonance imaging (MRI) scan for anatomical reference.[14]

-

Regions of interest (ROIs) are defined on the MRI.

-

Time-activity curves are generated for dynamic data.

-

SUVRs are calculated by normalizing the tracer uptake in target ROIs to a reference region with low specific binding, typically the cerebellar gray matter.[12]

-

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes and concepts related to this compound.

Caption: Radiosynthesis workflow for [18F]this compound.

Caption: Dual binding targets of this compound.

Caption: In vivo human PET imaging workflow.